Nitro malonaldehyde monohydrate
Description
Historical Perspectives and Early Investigations of Nitro-Dicarbonyl Compounds
The study of nitro-dicarbonyl compounds has roots extending over a century. One of the foundational methods for preparing the sodium salt of nitromalonaldehyde (B3023284) was described by Hill and Torrey in 1899. orgsyn.org Their procedure, which involved the reaction of mucobromic acid with sodium nitrite (B80452), laid the groundwork for future synthetic explorations. orgsyn.org This method was later refined and published in Organic Syntheses, a testament to its utility and importance in the field. orgsyn.org Early investigations into nitro compounds were often driven by the desire to understand the fundamental reactivity of the nitro group, particularly its influence on adjacent functional groups. acs.org The unique electronic properties of the nitro group, being strongly electron-withdrawing, significantly impact the reactivity of the dicarbonyl system, a feature that early chemists began to explore for synthetic purposes. The broader class of nitro compounds has been a subject of extensive study, with research delving into their synthesis, reduction, and role as precursors to other functional groups like carbonyls and amines. acs.orgresearchgate.net
Significance of Nitromalonaldehyde Monohydrate in Contemporary Organic Chemistry
The primary significance of nitromalonaldehyde monohydrate in modern organic chemistry lies in its function as a key building block for the synthesis of nitrogen-containing heterocyclic compounds. nih.govnih.gov Due to its bifunctional nature, possessing two electrophilic aldehyde carbons and a nucleophilic central carbon (in its enolate form), it can participate in a variety of cyclization and condensation reactions. cymitquimica.com
It is particularly valuable as a synthon for nitromalonaldehyde, which is otherwise unstable. nih.govacs.org By using the stable sodium salt, chemists can effectively perform reactions that require the nitromalonaldehyde structure. Research has demonstrated its successful application in the preparation of a diverse range of heterocycles through reactions with bifunctional nucleophiles. nih.gov For example, its reaction with hydrazines yields nitrated pyrazoles, while reaction with hydroxylamine (B1172632) produces nitrated isoxazoles. nih.gov Similarly, condensation with glycine (B1666218) esters leads to the formation of nitropyrrole-2-carboxylates. nih.gov This reactivity extends to the synthesis of six-membered rings and larger systems, including the formation of 2-amino-5-nitropyrimidine (B189733) when reacted with guanidine (B92328) and the preparation of 1,4-diazepines from reactions with 1,2-diamines. nih.govorgsyn.org Its utility as an intermediate is also noted in the potential synthesis of pharmaceuticals and agrochemicals. cymitquimica.com
Overview of Current Research Trajectories Involving Nitromalonaldehyde Monohydrate
Contemporary research continues to build upon the foundational chemistry of nitromalonaldehyde monohydrate, exploring new applications and developing more versatile synthetic methodologies. A significant research trajectory involves the development of new synthetic equivalents of nitromalonaldehyde that offer improved solubility in common organic solvents. nih.govacs.org For instance, β-nitroenamines containing a formyl group have been designed to function as highly soluble and manageable alternatives to the traditional sodium salt, facilitating easier experimental procedures. nih.govacs.orgacs.org
Current studies also focus on expanding the scope of its reactions to create more complex and functionally diverse molecules. This includes its use in the synthesis of specifically substituted compounds like 2,3-difunctionalized 4-nitropyrroles and modified 4-nitrophenols. acs.org The fundamental reactivity of the nitro-dicarbonyl motif continues to be a subject of investigation, with studies exploring its role in multicomponent reactions and tandem processes that allow for the rapid construction of complex molecular frameworks from simple precursors. researchgate.net Furthermore, the broader field of nitro compound chemistry is seeing advances in catalysis, particularly iron-catalyzed reductions, which could open new pathways for the selective transformation of the nitro group in compounds derived from nitromalonaldehyde. acs.org
Data Tables
Table 1: Physicochemical Properties of Sodium Nitromalonaldehyde Monohydrate
| Property | Value |
| CAS Number | 34461-00-2 scbt.com |
| Molecular Formula | C₃H₂NNaO₄·H₂O sigmaaldrich.com |
| Molecular Weight | 157.06 g/mol sigmaaldrich.comscbt.com |
| Appearance | Solid (Pink or tan needles) cymitquimica.comorgsyn.org |
| Melting Point | 120-124 °C sigmaaldrich.com |
| Synonyms | 3-Hydroxy-2-nitro-2-propenal sodium salt monohydrate, Sodium nitromalondialdehyde monohydrate sigmaaldrich.com |
Table 2: Examples of Heterocyclic Systems Synthesized from Nitromalonaldehyde Precursors
| Reactant | Resulting Heterocycle |
| Hydrazines | Nitrated Pyrazoles nih.gov |
| Hydroxylamine | Nitrated Isoxazoles nih.gov |
| Glycine Ester | Nitropyrrole-2-carboxylate nih.gov |
| Guanidine | 2-Amino-5-nitropyrimidine orgsyn.org |
| 1,2-Diamines | 1,4-Diazepines nih.gov |
| Amidines | Pyrimidines nih.gov |
Properties
CAS No. |
879369-38-7 |
|---|---|
Molecular Formula |
C3H5NO5 |
Molecular Weight |
135.08 g/mol |
IUPAC Name |
2-nitropropanedial;hydrate |
InChI |
InChI=1S/C3H3NO4.H2O/c5-1-3(2-6)4(7)8;/h1-3H;1H2 |
InChI Key |
AXKLGWDKHLRWOY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C(C=O)[N+](=O)[O-].O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations
Development of Novel Synthetic Routes to Nitromalonaldehyde (B3023284) Monohydrate
The traditional and most well-documented method for synthesizing the sodium salt of nitromalonaldehyde monohydrate involves the reaction of mucobromic acid with sodium nitrite (B80452). orgsyn.org This established procedure, detailed in Organic Syntheses, provides a reliable, albeit moderately yielding, pathway to the target compound.
A notable development in the synthetic strategy for nitromalonaldehyde involves the use of β-nitroenamines, which have a formyl group at the β-position, as a synthetic equivalent. nih.gov These compounds offer the advantage of being more stable and soluble in common organic solvents, facilitating easier handling and purification compared to the often unstable nitromalonaldehyde itself. This approach allows for the synthesis of a variety of nitro-containing heterocyclic compounds through reactions with binucleophiles.
Elucidation of Reaction Mechanisms in Nitromalonaldehyde Monohydrate Formation
The precise mechanism for the formation of nitromalonaldehyde monohydrate from mucobromic acid and sodium nitrite has not been extensively detailed in the literature. However, based on the reactivity of similar compounds, a plausible pathway can be proposed. The reaction of mucobromic acid with other nucleophiles suggests that the process likely initiates with a nucleophilic attack. researchgate.net In the case of sodium nitrite, the nitrite ion could act as the nucleophile. The reaction is known to be exothermic and involves the evolution of gas, indicating a complex transformation. orgsyn.org
A study on the reaction of mucochloric and mucobromic acids with adenosine (B11128) and cytidine (B196190) revealed the formation of halopropenal derivatives. nih.gov This suggests that the furanone ring of the mucohalic acid opens during the reaction. A similar ring-opening process is likely a key step in the formation of nitromalonaldehyde.
Optimization Strategies for Yield and Purity of Nitromalonaldehyde Monohydrate
Optimizing the yield and purity of nitromalonaldehyde monohydrate is crucial for its practical application. In the classic synthesis from mucobromic acid, several factors are critical for achieving the best possible outcome.
Table 1: Key Parameters for Optimizing the Synthesis of Sodium Nitromalonaldehyde Monohydrate orgsyn.org
| Parameter | Optimal Condition | Rationale |
| Temperature | 54 ± 1°C during addition | A mildly exothermic reaction occurs; higher temperatures lead to a darker, less pure product and do not increase the yield. |
| Reaction Time | 10 minutes after addition | Longer reaction times do not improve the yield and can result in a less pure product. |
| Purification | Recrystallization from a mixture of 95% ethanol (B145695) and water | This step is essential to remove a fine yellow solid impurity and obtain pink or tan needles of the desired product. |
| Precipitation | Cooling to 0–5°C | Maximizes the precipitation of the product from the reaction mixture and the recrystallization solvent. |
The initial procedure yields a crude product which is then purified by recrystallization to afford the final product in a yield of 36–41%. orgsyn.org
Studies on the Stereochemistry of Nitromalonaldehyde Monohydrate Synthesis
Currently, there is a notable absence of specific research in the scientific literature concerning the stereochemistry of nitromalonaldehyde monohydrate synthesis. While stereoselective synthesis is a significant area of investigation for many organic compounds, including some β-nitroacrylate derivatives and nicotinamide (B372718) β-riboside analogs, this focus has not yet been extended to nitromalonaldehyde monohydrate. rsc.orgnih.gov The inherent structure of nitromalonaldehyde, a pro-chiral molecule, suggests that stereoselective reactions could be possible, but to date, no studies have been published that explore or report on the stereocontrolled synthesis of this compound.
Green Chemistry Approaches in Nitromalonaldehyde Monohydrate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. numberanalytics.comsigmaaldrich.comrroij.comgreenchemistry-toolkit.orgjddhs.com While specific green chemistry methodologies for the synthesis of nitromalonaldehyde monohydrate are not extensively reported, the general principles can be applied to its production.
One of the core tenets of green chemistry is the use of safer solvents. sigmaaldrich.com The classic synthesis of sodium nitromalonaldehyde monohydrate utilizes water and ethanol, which are considered relatively benign solvents. orgsyn.org Further greening of this process could involve exploring solvent-free conditions or the use of even more environmentally friendly solvent systems.
Another key principle is the use of catalytic reagents over stoichiometric ones. sigmaaldrich.com The development of catalytic methods for the nitration of dicarbonyl compounds could significantly improve the atom economy and reduce waste. While not yet applied to nitromalonaldehyde specifically, research into enzymatic nitration of aromatic compounds using enzymes like horseradish peroxidase offers a potential future direction. dtic.mil The use of biocatalysts could lead to milder reaction conditions and higher selectivity, aligning with the goals of green chemistry. The biosynthesis of other nitro compounds, such as β-nitropropionic acid, has been studied, suggesting that enzymatic pathways for the formation of C-NO2 bonds exist in nature and could be harnessed for synthetic purposes. nih.govnih.gov
The development of synthetic routes using alternative, less hazardous nitrating agents is also a key area of green chemistry. organic-chemistry.orgorgchemres.org Moving away from traditional nitrating agents that can be corrosive or produce significant waste streams would represent a significant advancement in the sustainable production of nitromalonaldehyde monohydrate.
Theoretical and Computational Chemistry of Nitromalonaldehyde Monohydrate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are pivotal in understanding the intrinsic properties of nitromalonaldehyde (B3023284) monohydrate at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. DFT studies on derivatives of malonaldehyde have provided valuable insights into the effects of substituents on the molecule's geometry and intramolecular hydrogen bonding.
For nitromalonaldehyde, the presence of the electron-withdrawing nitro group significantly influences the electronic properties. DFT calculations, such as those using the B3LYP functional with a 6-311++G(2d,p) basis set, have been shown to provide good agreement with experimental data for related molecules. researchgate.net Such studies reveal that the nitro group enhances the acidity of the enolic proton and affects the π-electron delocalization within the six-membered ring formed by the intramolecular hydrogen bond. This resonance-assisted hydrogen bonding (RAHB) is a key feature of this class of molecules.
Table 1: Representative Calculated Properties for Malonaldehyde Derivatives from DFT Studies (Note: This table is illustrative of the types of data obtained from DFT calculations on related systems, as specific data for nitromalonaldehyde monohydrate is not readily available in the literature.)
| Property | Malonaldehyde | Nitromalonaldehyde (predicted) |
| Intramolecular H-bond length (O-H···O) | ~1.6-1.7 Å | Shorter than malonaldehyde |
| Proton transfer barrier | ~4 kcal/mol | Lower than malonaldehyde |
| Dipole Moment | ~2.5 D | Higher than malonaldehyde |
Data for malonaldehyde is based on published computational studies. Predicted values for nitromalonaldehyde are based on the known effects of electron-withdrawing substituents.
Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a high level of accuracy.
Conformational analysis of nitromalonaldehyde would focus on the rotational barriers of the aldehyde and nitro groups and the planarity of the molecule. For the monohydrate, ab initio calculations would be essential to identify the most stable conformations, considering the various possible orientations of the water molecule relative to the nitromalonaldehyde molecule. These calculations would involve geometry optimization of different starting structures to find the global and local minima on the potential energy surface.
High-level ab initio calculations on malonaldehyde derivatives have been used to accurately predict the energetic barriers for intramolecular hydrogen atom transfer. nih.gov For nitromalonaldehyde, these methods would provide a benchmark for the proton transfer barrier, which is expected to be low due to the strong intramolecular hydrogen bond. The interaction with the water molecule in the monohydrate could potentially either raise or lower this barrier depending on its specific hydrogen bonding interactions.
Molecular Dynamics Simulations of Nitromalonaldehyde Monohydrate Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. An MD simulation of nitromalonaldehyde monohydrate in an aqueous solution would provide a detailed picture of its dynamic behavior and interactions with the surrounding water molecules.
Such a simulation would typically involve placing a single nitromalonaldehyde molecule and a water molecule (representing the monohydrate) within a larger box of water molecules. The interactions between all atoms would be described by a force field. The simulation would then solve Newton's equations of motion for this system, tracking the trajectory of each atom over a period of nanoseconds or longer.
Analysis of the MD trajectory would reveal information about:
Solvation Shell Structure: How water molecules arrange themselves around the nitromalonaldehyde molecule, particularly around the polar nitro and aldehyde groups.
Hydrogen Bond Dynamics: The formation and breaking of hydrogen bonds between nitromalonaldehyde, its associated water molecule, and the bulk solvent. This would provide insights into the lifetime and stability of the monohydrate complex.
Conformational Dynamics: The flexibility of the nitromalonaldehyde molecule in solution, including the rotation of its functional groups.
Theoretical Predictions of Nitromalonaldehyde Monohydrate Reactivity
Computational chemistry provides powerful tools for predicting the reactivity of molecules. For nitromalonaldehyde monohydrate, these predictions can be based on the analysis of its electronic structure.
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For nitromalonaldehyde, the nitro group would significantly lower the energy of the LUMO, making the molecule a good electron acceptor and susceptible to nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the surface of a molecule. For nitromalonaldehyde, these maps would show regions of negative potential around the oxygen atoms of the nitro and aldehyde groups, and regions of positive potential around the acidic protons. This information can predict the sites of electrophilic and nucleophilic attack.
Reaction Pathway Calculations: Computational methods can be used to model the entire course of a chemical reaction. This involves locating the transition state structure and calculating the activation energy. For nitromalonaldehyde, this could be applied to predict the mechanisms of reactions such as addition to the aldehyde groups or reactions involving the nitro group.
Computational Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks in Monohydrate Form
The hydrogen bonding network is a defining feature of nitromalonaldehyde monohydrate. Computational analysis can provide a quantitative description of these interactions.
The intramolecular hydrogen bond in nitromalonaldehyde is a strong, resonance-assisted hydrogen bond. nih.gov The presence of the nitro group is expected to strengthen this bond compared to malonaldehyde itself. Computational methods like the Atoms in Molecules (AIM) theory can be used to analyze the electron density at the bond critical point of the hydrogen bond, providing a measure of its strength. researchgate.net
In the monohydrate, there is a competition and interplay between the intramolecular hydrogen bond and the intermolecular hydrogen bonds formed with the water molecule. The water molecule can act as both a hydrogen bond donor and acceptor. Possible hydrogen bonding interactions include:
The water molecule donating a hydrogen bond to one of the oxygen atoms of nitromalonaldehyde.
The water molecule accepting a hydrogen bond from the enolic hydroxyl group of nitromalonaldehyde.
Reaction Mechanisms and Reactivity Profiles of Nitromalonaldehyde Monohydrate
Detailed Investigations into Electrophilic and Nucleophilic Reactions
Nitromalonaldehyde (B3023284), as a dicarbonyl compound, possesses a carbon framework susceptible to both electrophilic and nucleophilic attacks. The carbonyl carbons are electrophilic due to the polarization of the carbon-oxygen double bond, making them targets for electron-rich nucleophiles. libretexts.orgyoutube.com This reactivity is fundamental to many of its transformations. masterorganicchemistry.com The presence of the electron-withdrawing nitro group further enhances the electrophilicity of the carbonyl carbons. fiveable.me Conversely, the formation of an enolate under basic conditions renders the α-carbon nucleophilic.
Nucleophilic addition is a characteristic reaction for aldehydes. fiveable.me The general mechanism involves a two-step process: the initial attack of the nucleophile on the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield the final alcohol product. libretexts.org For instance, the sodium salt of nitromalonaldehyde reacts with guanidine (B92328) in a nucleophilic reaction to produce 2-amino-5-nitropyrimidine (B189733) in a nearly quantitative yield. orgsyn.org
The molecule can also act as a nucleophile, for example, when the oxygen of a carbonyl group attacks an electrophile like a proton in an acid-catalyzed reaction. youtube.com The reactivity is significantly influenced by the nature of the attacking nucleophile, the structure of the carbonyl compound, and the effects of any substituents. fiveable.me
Detailed kinetic and thermodynamic data specifically for nitromalonaldehyde monohydrate are not extensively documented in readily available literature. However, insights can be drawn from studies of analogous reactions, such as the Henry (nitroaldol) reaction, which involves the addition of a nitronate anion to an aldehyde. nih.gov
A combined computational and experimental kinetic study of the Henry reaction between benzaldehyde (B42025) and nitropropane provides valuable comparative data. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations have been used to elucidate the solvent-dependence of reaction rates and the geometries of transition states. nih.gov The reaction is understood to proceed more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it moves towards the charge-delocalized transition state. In contrast, the weakening of the corresponding ion-dipole interactions in DMSO is less pronounced. nih.gov
The table below presents the computed free energies of activation for the syn- and anti-addition pathways of the Henry reaction between nitropropane and benzaldehyde, illustrating the kinetic profile in different solvents.
Table 1: Computed Free Energies of Activation (kcal/mol) for an Analogous Henry Reaction
| Solvent | Pathway | Calculated ΔG‡ |
|---|---|---|
| Water | anti-TS | 24.3 |
| Water | syn-TS | 26.5 |
| DMSO | anti-TS | 22.0 |
| DMSO | syn-TS | 24.0 |
Data sourced from a QM/MM study on the Henry reaction between benzaldehyde and nitropropane. nih.gov
These findings highlight that the reaction kinetics are significantly influenced by the solvent environment, a principle that directly applies to reactions involving nitromalonaldehyde.
The identification of transient species is crucial for understanding reaction pathways. In reactions involving nitro-containing carbonyl compounds, several types of reactive intermediates can be formed. These are typically short-lived species that exist along the reaction coordinate from reactants to products. youtube.com
In nucleophilic addition reactions analogous to the Henry reaction, a β-nitroalkoxide is formed initially. nih.gov This intermediate can then isomerize to a more stable nitronate alcohol. Evidence from NMR monitoring of the reaction between benzaldehyde and nitropropane in D₂O confirmed the presence of the nitronate alcohol as the major product before protonation. nih.gov
For reactions involving nitrosamines, which also feature a nitroso group, metabolic studies have shown the formation of α-hydroxynitrosamines as initial intermediates. nih.gov These can subsequently lead to the formation of carbocations (or carbonium ions), which are highly reactive electrophilic intermediates. The stability of such carbocation intermediates generally follows the order: tertiary > secondary > primary > methyl, due to hyperconjugation effects where adjacent alkyl groups donate electron density to stabilize the positive charge. youtube.com While nitromalonaldehyde itself does not form a nitrosamine, the principles of intermediate formation involving nitro groups and adjacent carbons provide a framework for predicting potential transient species in its reactions.
Mechanisms of Tautomerization and Isomerization of Nitromalonaldehyde Monohydrate
Nitromalonaldehyde, having α-hydrogens, can undergo keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form. libretexts.orgmasterorganicchemistry.com Tautomers are distinct from resonance structures as they involve the rearrangement of atoms, specifically the transfer of a proton. libretexts.org
The keto-enol tautomerization can be catalyzed by either acid or base. masterorganicchemistry.com
Base-Catalyzed Mechanism: A base deprotonates the α-carbon to form an enolate ion. Subsequent protonation of the enolate oxygen yields the enol form.
Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A base (like water) then removes a proton from the α-carbon, resulting in the formation of the enol. youtube.com
Generally, the keto form is more stable and favored at equilibrium for simple aldehydes and ketones. youtube.com However, the stability of the enol tautomer can be significantly increased by certain structural features. masterorganicchemistry.com For dicarbonyl compounds like 2,4-pentanedione, the enol form is substantially stabilized by the formation of a conjugate system and a six-membered intramolecular hydrogen bond. youtube.com Similarly, the enol form of nitromalonaldehyde would be expected to be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the oxygen of either the second aldehyde group or the nitro group. This stabilization can shift the equilibrium more towards the enol form compared to monocarbonyl compounds. masterorganicchemistry.com
Isomerization can also occur between different types of carbonyl compounds, such as the conversion of an aldose to a ketose in carbohydrate chemistry, which proceeds through an enediol intermediate. libretexts.org
Photochemical and Radiochemical Transformations of Nitromalonaldehyde Monohydrate
The absorption of light can induce chemical reactions in aldehydes. beilstein-journals.orgnih.gov Upon photoexcitation, an aldehyde is promoted from its ground electronic state to an excited singlet state, which can then convert to a triplet state via intersystem crossing. This excited triplet state is the precursor for several photochemical transformations. beilstein-journals.org
Potential photochemical pathways for nitromalonaldehyde include:
Norrish Type I Cleavage: This involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon, generating two radical intermediates.
Norrish Type II Reaction: This pathway occurs if there is a γ-hydrogen available for abstraction. It involves an intramolecular hydrogen abstraction by the excited carbonyl oxygen, leading to a biradical intermediate that can then cleave or cyclize. nih.gov
Paterno-Büchi Reaction: This is the photochemical [2+2] cycloaddition of a carbonyl group with an alkene in its ground state to form an oxetane. beilstein-journals.orgnih.gov
The specific pathway followed depends on the reaction conditions and the molecular structure. beilstein-journals.org Studies on the photodimerization of crystalline compounds like cinnamic acid show that such reactions are often topochemically controlled, meaning the outcome is dictated by the packing of molecules in the crystal lattice. researchgate.net
Radiochemical transformations involve the use of radioisotopes. While specific studies on the radiochemical reactions of nitromalonaldehyde are not prominent, general methodologies exist for incorporating positron-emitting isotopes like ¹⁸F into organic molecules for applications such as Positron Emission Tomography (PET). nih.gov The optimization of these radiolabeling reactions, such as copper-mediated radiofluorination, often involves analyzing the radiochemical conversion (RCC) under various conditions. nih.gov Such techniques could be applied to nitromalonaldehyde to study its reactivity and transformations in biological systems or other complex environments.
Solvent Effects on the Reactivity of Nitromalonaldehyde Monohydrate
The choice of solvent can dramatically influence the rate and mechanism of a chemical reaction. ucalgary.ca Key factors include the solvent's polarity, its ability to form hydrogen bonds (protic vs. aprotic), and its capacity to solvate reactants, transition states, and intermediates. ucalgary.calibretexts.org
Polar Protic Solvents: These solvents (e.g., water, methanol) have O-H or N-H bonds and can act as hydrogen bond donors. They are effective at solvating both cations and anions. For nucleophilic substitution reactions, they can solvate anionic nucleophiles through hydrogen bonding, which can hinder their reactivity by making it energetically more difficult for the nucleophile to shed its solvent shell and attack an electrophile. ucalgary.calibretexts.org
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetone) have dipoles but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are good at solvating cations but leave anions relatively "naked" and unsolvated. This lack of solvation for the nucleophile can dramatically increase its reactivity. ucalgary.calibretexts.org
The table below summarizes the general effects of solvent type on nucleophilic reactions.
Table 2: General Solvent Effects on Nucleophilic Reactions
| Solvent Type | Characteristics | Effect on Anionic Nucleophiles | Typical Reaction Rate |
|---|---|---|---|
| Polar Protic | Can donate H-bonds | Strongly solvated, stabilized | Slower |
| Polar Aprotic | Cannot donate H-bonds | Weakly solvated, "naked" | Faster |
Based on general principles of solvent effects in organic chemistry. ucalgary.calibretexts.org
As discussed in section 4.1.1, the effect of the solvent is clearly demonstrated in the Henry reaction. The reaction proceeds faster in DMSO (a polar aprotic solvent) than in water (a polar protic solvent). nih.gov This is because the transition state, where the negative charge is delocalized, is less stabilized by hydrogen bonding in water compared to the initial nitronate reactant. In DMSO, the solvation of the reactant ion via ion-dipole interactions is weaker to begin with, and the energetic penalty for reaching the transition state is therefore lower. nih.gov These principles are directly applicable to the reactions of nitromalonaldehyde monohydrate, where the choice of solvent will be a critical parameter in controlling its reactivity.
Nitromalonaldehyde Monohydrate As a Versatile Synthetic Building Block
Applications in the Synthesis of Heterocyclic Compounds
The bifunctional nature of nitromalonaldehyde (B3023284), possessing two electrophilic aldehyde centers, makes it an ideal substrate for condensation reactions with various binucleophiles to form a wide array of heterocyclic systems. The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aldehyde groups and becomes an integral functional handle in the final product.
One of the most prominent applications is in the synthesis of pyrimidines. The reaction of the sodium salt of nitromalonaldehyde with guanidine (B92328) readily produces 2-amino-5-nitropyrimidine (B189733) in nearly quantitative yields orgsyn.orggoogle.com. This condensation-cyclization reaction provides a direct route to substituted pyrimidines, which are core structures in many biologically active compounds google.comnih.govnih.govorganic-chemistry.org.
Beyond pyrimidines, synthetic equivalents of nitromalonaldehyde, such as β-nitroenamines with a formyl group, have been shown to react with a variety of 1,2-bifunctional nucleophiles. These reactions provide access to a range of five- and seven-membered heterocyclic rings. For instance, treatment with hydrazines yields nitrated pyrazoles, reaction with hydroxylamine (B1172632) produces a nitrated isoxazole, and condensation with 1,2-diamines leads to the formation of 1,4-diazepines nih.gov. This methodology highlights the utility of the nitromalonaldehyde synthon in constructing diverse heterocyclic frameworks nih.gov.
The following table summarizes the synthesis of various heterocyclic compounds using nitromalonaldehyde or its synthetic equivalents.
| Binucleophile | Resulting Heterocycle | Reference |
| Guanidine | 2-Amino-5-nitropyrimidine | orgsyn.orggoogle.com |
| Hydrazines | Nitrated Pyrazoles | nih.gov |
| Hydroxylamine | Nitrated Isoxazole | nih.gov |
| 1,2-Diamines | 1,4-Diazepines | nih.gov |
| Glycine (B1666218) ester | Pyrrole-2-carboxylate | nih.gov |
Role in Cascade Reactions and Multicomponent Synthesis
Nitromalonaldehyde is an exemplary substrate for cascade reactions, also known as domino or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates wikipedia.orguniovi.ese-bookshelf.denih.gov. The synthesis of heterocyclic compounds from nitromalonaldehyde inherently follows a cascade pathway, typically involving an initial condensation or Michael addition, followed by an intramolecular cyclization and dehydration to furnish the aromatic heterocycle. This approach enhances synthetic efficiency by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste e-bookshelf.de20.210.105.
Furthermore, the reactivity profile of nitromalonaldehyde makes it suitable for multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a product containing portions of all reactants organic-chemistry.orgnih.govwikipedia.orgtcichemicals.com. The synthesis of pyrimidines and other heterocycles using nitromalonaldehyde can be viewed through the lens of MCRs, where the dialdehyde, a binucleophile, and sometimes a catalyst or other reagents combine to create the final complex molecule in one step nih.govmdpi.com. The Hantzsch pyridine synthesis, a classic MCR, utilizes a 1,3-dicarbonyl compound, demonstrating the potential of molecules like nitromalonaldehyde to participate in such complexity-building transformations nih.govtcichemicals.com. The high atom economy and operational simplicity of these reactions make nitromalonaldehyde a valuable tool in combinatorial chemistry and drug discovery tcichemicals.commdpi.com.
The general scheme for a cascade reaction involving nitromalonaldehyde for heterocycle synthesis can be depicted as:
Step 1: Nucleophilic attack of a binucleophile on one aldehyde group.
Step 2: Intramolecular cyclization via attack of the second nucleophilic site on the remaining aldehyde group.
Step 3: Dehydration to yield the final aromatic heterocyclic product.
This sequence transforms simple starting materials into more complex heterocyclic systems in a single, efficient process wikipedia.org20.210.105.
Utilization in the Construction of Complex Organic Architectures
The synthesis of functionalized heterocyclic rings is a cornerstone in the construction of more complex organic architectures, including pharmaceuticals, natural products, and advanced materials nih.govepfl.chbeilstein-journals.orgnih.gov. Nitromalonaldehyde monohydrate serves as a fundamental building block for creating these essential scaffolds. The pyrimidine, pyrazole, and diazepine rings synthesized from this precursor are prevalent motifs in medicinal chemistry nih.govnih.gov.
The strategic placement of the nitro group on the heterocyclic core is particularly significant. The nitro group is a versatile functional handle that can be used for further molecular elaboration. For example, it can direct the regiochemistry of subsequent reactions or be transformed into other functional groups to build more complex structures. This allows for the diversification of the initial heterocyclic product, leading to libraries of compounds for biological screening or the synthesis of specific, complex target molecules. The ability to generate novel, multi-functional scaffolds from relatively simple starting materials underscores the strategic importance of nitromalonaldehyde in the design and synthesis of complex organic molecules epfl.chnih.gov.
Strategic Use in Functional Group Interconversions
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, involving the transformation of one functional group into another to achieve a desired molecular structure or reactivity solubilityofthings.comub.edufiveable.meic.ac.uk. Nitromalonaldehyde monohydrate is utilized in synthesis in a way that inherently involves significant functional group interconversions.
The most apparent transformation is the conversion of its two aldehyde groups. During the synthesis of heterocycles, these carbonyl functionalities are converted into C=C or C=N bonds that become part of the new ring system. This process is a clear example of FGI where the reactivity of the aldehyde is harnessed to construct the carbon-nitrogen backbone of the heterocycle.
Moreover, the nitro group, while often retained in the final product, is a key site for subsequent FGIs. The reduction of an aromatic nitro group to a primary amine is a classic and robust transformation in organic chemistry solubilityofthings.com. This FGI is of immense strategic importance, as the resulting amino group provides a nucleophilic site for a wide range of further modifications, such as acylation, alkylation, or diazotization, opening up pathways to a vast array of derivatives.
The table below illustrates key functional group interconversions related to the use of nitromalonaldehyde.
| Initial Functional Group(s) | Reagents/Reaction Type | Final Functional Group(s) | Reference |
| Aldehyde (-CHO) | Condensation with amines (e.g., guanidine) | Imine/Enamine within a heterocycle | orgsyn.orggoogle.com |
| Nitro (-NO2) | Reduction (e.g., catalytic hydrogenation, metal/acid) | Primary Amine (-NH2) | solubilityofthings.com |
This capacity for FGI makes nitromalonaldehyde not just a precursor for heterocycles, but a strategic tool for introducing nitrogen-based functionality and enabling the synthesis of complex, highly substituted aromatic systems.
Advanced Spectroscopic and Diffraction Studies for Mechanistic Insights
High-Resolution NMR Spectroscopy for Dynamic Conformational Analysis and Isotope Labeling Applications
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing molecular structure, conformation, and dynamics in solution. For the nitromalonaldehyde (B3023284) anion, which exists in equilibrium with its tautomers, NMR provides a window into its dynamic conformational landscape.
In solution, the nitromalonaldehyde anion can exist in different isomeric forms (E/Z isomers). The energy barrier to rotation around the carbon-carbon bonds determines whether these conformers are in slow or fast exchange on the NMR timescale. High-resolution ¹H-NMR would allow for the observation of distinct signals for each proton in a stable conformer or averaged signals if the interconversion is rapid. The chemical shift (δ) of the vinyl proton would be highly sensitive to the electronic environment and the molecule's conformation. Similarly, ¹³C-NMR spectroscopy provides information on the carbon skeleton, with the chemical shifts of the carbonyl and vinyl carbons being particularly informative about the electron distribution within the molecule.
Isotope labeling is a crucial tool for unambiguously assigning signals and probing reaction mechanisms. Synthesizing nitromalonaldehyde monohydrate with ¹⁵N-labeled sodium nitrite (B80452) or using ¹³C-labeled precursors would allow for advanced NMR experiments.
¹⁵N-NMR: Directly probes the electronic environment of the nitro group. The ¹⁵N chemical shift would provide insight into the degree of conjugation and the nature of the C-N bond.
Isotope-Edited NMR: Using ¹³C or ¹⁵N labeling allows for filtering of NMR signals, simplifying complex spectra and enabling the study of specific sites within the molecule. This is particularly useful in tracking the transformation of the molecule during a chemical reaction. For instance, in the synthesis of heterocyclic compounds like 2-amino-5-nitropyrimidine (B189733), labeling could verify the incorporation and position of the nitro group in the final product.
Table 1: Predicted ¹H and ¹³C-NMR Chemical Shift Ranges for the Nitromalonaldehyde Anion Note: These are estimated values based on typical ranges for similar functional groups, as specific experimental data for nitromalonaldehyde is not readily available in cited literature.
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H | Aldehydic Proton (-CHO) | 9.0 - 10.5 | Highly deshielded due to the electronegativity of the oxygen atom and magnetic anisotropy of the carbonyl group. |
| ¹H | Vinylic Proton (=CH-) | 7.0 - 8.5 | The precise shift is dependent on the isomeric form (E/Z) and the electron-withdrawing effect of the adjacent nitro and carbonyl groups. |
| ¹³C | Carbonyl Carbon (-C HO) | 185 - 200 | Characteristic downfield shift for aldehyde carbons. |
| ¹³C | Vinylic Carbon (-C =) | 130 - 150 | Chemical shift influenced by resonance and inductive effects of the substituents. |
| ¹³C | Nitro-substituted Carbon (-C -NO₂) | 110 - 130 | The carbon atom directly attached to the electron-withdrawing nitro group. |
Vibrational Spectroscopy (IR, Raman) for Mechanistic Pathway Elucidation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. For sodium nitromalonaldehyde monohydrate, these methods are key to understanding the bonding within the nitro, carbonyl, and enolate moieties, as well as the role of the water of hydration.
The vibrational spectrum is dominated by strong absorptions corresponding to the stretching and bending modes of the NO₂, C=O, C=C, and O-H groups. The exact frequencies of these vibrations are sensitive to the molecular environment, including conjugation, hydrogen bonding, and the ionic character of the molecule. Studies on analogous compounds like sodium nitromethane (B149229) show that the nitro group stretching frequencies are key indicators of the electronic structure.
Mechanistic pathways can be elucidated by monitoring changes in the vibrational spectrum in real-time during a reaction. For example, in a condensation reaction, the disappearance of the aldehydic C-H stretch and the appearance of new bands would signal the transformation of the starting material. The influence of the cation and the water of crystallization on the spectrum can also be significant, as they can perturb the vibrational modes of the anion through ionic interactions and hydrogen bonding.
Table 2: Expected Vibrational Frequencies for Sodium Nitromalonaldehyde Monohydrate Note: Frequencies are based on data from analogous nitro- and carbonyl-containing compounds. Specific experimental data is not available in the cited literature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |
| O-H | Stretching (Water of Hydration) | 3200 - 3600 | IR, Raman |
| C-H | Aldehydic Stretch | 2700 - 2900 | IR, Raman |
| C=O | Carbonyl Stretch | 1670 - 1710 | IR, Raman |
| C=C | Vinylic Stretch | 1600 - 1650 | IR, Raman |
| NO₂ | Asymmetric Stretch | 1500 - 1560 | IR |
| NO₂ | Symmetric Stretch | 1320 - 1380 | IR, Raman |
Advanced Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Detection
Advanced mass spectrometry (MS) techniques, particularly those with soft ionization methods like Electrospray Ionization (ESI), are invaluable for analyzing ionic and polar compounds like sodium nitromalonaldehyde monohydrate. ESI-MS allows for the gentle transfer of ions from solution to the gas phase, enabling the detection of the intact nitromalonaldehyde anion ([C₃H₂NO₄]⁻).
MS is a highly sensitive method for real-time reaction monitoring. For instance, in the synthesis of sodium nitromalonaldehyde from mucobromic acid and sodium nitrite, MS could be used to track the consumption of reactants and the formation of the product. More importantly, it offers the potential to detect and identify transient intermediates that may not be observable by other methods.
Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected parent ion and analyzing its daughter ions. By inducing fragmentation of the nitromalonaldehyde anion, one could map out its fragmentation pathways, which helps in confirming its structure and identifying unknown species in a complex mixture. Techniques like Multiple Reaction Monitoring (MRM) could be developed for the highly specific and sensitive quantification of nitromalonaldehyde in a reaction mixture, for example, during its use as a precursor in pharmaceutical synthesis.
X-ray Diffraction and Neutron Diffraction for Elucidating Hydration and Packing Modes
While spectroscopic methods provide information about molecular structure and dynamics, diffraction techniques reveal how molecules are arranged in the solid state. For a crystalline solid like sodium nitromalonaldehyde monohydrate, X-ray and neutron diffraction are essential for determining its three-dimensional structure.
Neutron Diffraction offers a unique and crucial advantage for studying hydrated compounds. While X-rays scatter from electrons, making it difficult to pinpoint hydrogen atoms, neutrons scatter from atomic nuclei. This makes neutron diffraction exceptionally sensitive to hydrogen (or deuterium) atoms. A neutron diffraction study of sodium nitromalonaldehyde monohydrate would provide highly accurate positions of the hydrogen atoms of the water molecule and the vinyl proton. This information is critical for unequivocally mapping the hydrogen-bonding network, which plays a defining role in the stability and properties of the crystalline hydrate.
Interactions with Biological Mimics and Model Systems Excluding Clinical Data
Investigations of Nitromalonaldehyde (B3023284) Monohydrate Binding to Model Enzymes (e.g., Dihydropteroate Synthase)
Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of many microorganisms and is a well-established target for sulfonamide antibiotics. nih.gov While direct studies on the binding of nitromalonaldehyde monohydrate to DHPS are not extensively documented in publicly available literature, research on structurally related nitro compounds as DHPS inhibitors offers valuable insights. For instance, studies on 6-substituted-5-nitrosoisocytosines have demonstrated that the nitroso group can participate in binding to the enzyme's active site. nih.gov
The inhibitory potential of various compounds against Escherichia coli DHPS has been explored, revealing that specific structural features are crucial for binding. While some potent inhibitors have been identified, their antibacterial activity is not always guaranteed, suggesting that enzyme inhibition alone may not be sufficient for therapeutic effect. nih.gov The exploration of the DHPS pterin (B48896) binding site has been a strategy to overcome sulfonamide resistance. nih.gov
Table 1: Examples of DHPS Inhibitors and their Characteristics
| Compound Class | Target Enzyme | Key Findings |
| Sulfonamides | Dihydropteroate Synthase (DHPS) | Act as competitive inhibitors of p-aminobenzoic acid (pABA). nih.gov |
| 6-substituted-5-nitrosoisocytosines | E. coli Dihydropteroate Synthase | Potent inhibitors, but not all exhibit significant antibacterial activity. nih.gov |
| N-Sulfonamide 2-pyridones | DHPS and Dihydrofolate Reductase (DHFR) | Designed as dual inhibitors to combat resistance. nih.gov |
It is important to note that without direct experimental data, any potential interaction between nitromalonaldehyde monohydrate and DHPS remains speculative. The presence of the nitro group and the aldehyde functionalities could theoretically allow for interactions with the enzyme's active site residues, but this would require confirmation through dedicated binding assays and structural studies.
Chemical Reactivity with Nucleobases and Oligonucleotides in Vitro
The reactivity of nitromalonaldehyde monohydrate with the fundamental components of nucleic acids has been a subject of interest to understand its potential genotoxic effects. While direct studies with nitromalonaldehyde are limited, research on the closely related compound, malondialdehyde (MDA), provides a strong basis for understanding these reactions. MDA is known to react with DNA bases, particularly guanine, to form various adducts. nih.govnih.gov
The reaction of MDA with guanosine (B1672433) can lead to the formation of multiple adducts, including pyrimido[1,2-a]purin-10(3H)-one (M₁G) and other more complex structures. nih.gov Similarly, reactions with adenosine (B11128) and cytidine (B196190) have also been reported to yield specific adducts. nih.govresearchgate.net These reactions typically involve the nucleophilic attack of the exocyclic amino groups of the nucleobases on the electrophilic aldehyde carbons of MDA.
While no specific data for the reaction of nitromalonaldehyde with thymidine (B127349) was found, studies with other reactive aldehydes like 2-bromoacrolein (B81055) have shown the formation of thymidine adducts. nih.gov Given the electrophilic nature of nitromalonaldehyde, it is plausible that it could react with nucleobases through similar mechanisms, potentially leading to the formation of nitro-substituted adducts. The presence of the nitro group could influence the reactivity and the types of adducts formed.
Table 2: Reactivity of Malondialdehyde (MDA) with Nucleosides
| Nucleoside | Adducts Formed with MDA | Key Observations |
| Guanosine | M₂AA-Guo I, M₂AA-Guo II, M₁FA-Guo | Formation of multiple adducts in the presence of other aldehydes. nih.gov |
| Adenosine | M₃A | Formation of a 3:1 MDA-adenosine adduct has been investigated. nih.gov |
| Cytidine | Conjugate Adducts | Reactions with MDA in the presence of other aldehydes have been studied. researchgate.net |
| Deoxyguanosine | M₁dG | A major adduct formed from the reaction of MDA with DNA. nih.gov |
Further research is necessary to specifically characterize the adducts formed between nitromalonaldehyde monohydrate and individual nucleobases, as well as with oligonucleotides, to fully understand its impact on DNA structure and function.
Role of Nitromalonaldehyde Monohydrate in Biomimetic Transformations
Biomimetic synthesis aims to mimic natural chemical processes to create complex molecules. Nitromalonaldehyde, as a trifunctional reagent with two aldehyde groups and a nitro group, represents a versatile building block in such synthetic strategies, particularly for the construction of heterocyclic compounds. rsc.orgnih.gov Nitrogen-containing heterocycles are prevalent in natural products and pharmaceuticals. numberanalytics.com
The reactivity of nitromalonaldehyde allows it to participate in various cyclization and condensation reactions. For instance, it can react with binucleophiles to form a variety of heterocyclic systems. The use of related compounds, such as nitroalkenes, in the synthesis of heterocycles through reactions like Michael additions and cycloadditions is well-established. wikipedia.org These reactions often proceed under mild conditions, mimicking biological processes.
The synthesis of nitrogen heterocycles often involves the formation of imines or enamines as key intermediates, which can then undergo intramolecular reactions to form the desired ring structures. rsc.org The aldehyde functionalities of nitromalonaldehyde can readily react with primary amines to form Schiff bases, which are precursors to many biomimetic transformations.
Table 3: Examples of Biomimetic Synthesis Involving Aldehydes and Nitro Compounds
| Starting Materials | Reaction Type | Product Class |
| Aldehydes, Amines | Condensation, Cyclization | Nitrogen Heterocycles rsc.orgrsc.org |
| Nitroalkenes, Nucleophiles | Michael Addition, Cycloaddition | Saturated and Aromatic Heterocycles wikipedia.org |
| 2-Aminopyridine, Aldehyde, Alkyne | Three-Component Reaction | Imidazo[1,2-a]pyridines mdpi.com |
These examples highlight the potential of nitromalonaldehyde monohydrate as a valuable tool in biomimetic chemistry for the efficient synthesis of complex molecular architectures.
Mechanistic Studies of Nitromalonaldehyde Monohydrate Adduct Formation
The formation of adducts between nitromalonaldehyde and biological macromolecules, such as proteins, is a critical area of study. The primary mechanisms involved are Schiff base formation and Michael addition reactions.
The aldehyde groups of nitromalonaldehyde can react with the primary amino groups of amino acid residues, particularly the ε-amino group of lysine, to form a Schiff base (an imine). libretexts.orglibretexts.orgcsbsju.edu This reaction is a reversible condensation, but the resulting imine can undergo further reactions to form stable adducts.
A study on the chemical modification of arginine by nitromalondialdehyde revealed the formation of δ-(5-nitro-2-pyrimidyl)-ornithyl derivatives. nih.gov This indicates a more complex reaction than simple Schiff base formation, likely involving cyclization.
The α,β-unsaturated nature of the enol or enolate form of nitromalonaldehyde makes it susceptible to Michael addition reactions. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com Nucleophilic amino acid residues, such as the thiol group of cysteine, can act as Michael donors and add to the β-carbon of the unsaturated system. nih.govnih.gov
Table 4: Potential Mechanisms of Nitromalonaldehyde Adduct Formation with Amino Acids
| Amino Acid Residue | Functional Group | Proposed Reaction Mechanism | Potential Adduct |
| Lysine | ε-Amino group | Schiff base formation libretexts.orglibretexts.org | Imine adduct |
| Arginine | Guanidinium group | Condensation and cyclization nih.gov | Pyrimidyl-ornithyl derivative |
| Cysteine | Thiol group | Michael addition nih.govnih.gov | Thioether adduct |
The interplay between these reaction pathways will depend on the specific reaction conditions and the nature of the biological mimic being studied. Understanding these fundamental mechanisms is essential for predicting the types of adducts that may form in more complex biological systems.
Environmental and Degradation Pathways of Nitromalonaldehyde Monohydrate Chemical Perspective
Chemical Hydrolysis Mechanisms of Nitromalonaldehyde (B3023284) Monohydrate
The hydrolysis of nitromalonaldehyde monohydrate is a significant pathway for its transformation in aqueous environments. The presence of both a nitro group and two aldehyde functionalities influences its susceptibility to hydrolysis, which can proceed through different mechanisms depending on the pH of the surrounding medium.
Given its structure as a primary nitroalkane with alpha-hydrogens, nitromalonaldehyde can undergo a process analogous to the Nef reaction under acidic conditions. This reaction involves the acid-catalyzed hydrolysis of the corresponding nitronate salt, which is in equilibrium with the nitroalkane form. The mechanism proceeds through the protonation of the nitronate to form a nitronic acid, which is then further protonated and attacked by water. This leads to the formation of an unstable intermediate that ultimately decomposes to yield an aldehyde or ketone and nitrous oxide. wikipedia.orgorganic-chemistry.org For nitromalonaldehyde, this would likely result in the formation of malonaldehyde and nitrous oxide.
Under basic conditions, the hydrolysis of nitromalonaldehyde may be influenced by the increased acidity of the alpha-hydrogens due to the electron-withdrawing nature of the nitro and aldehyde groups. This can facilitate elimination reactions, although the specific pathways for a compound with this particular combination of functional groups are not extensively detailed in the available literature. Generally, hydrolysis reactions involve the nucleophilic attack of water or hydroxide ions on the carbonyl carbons of the aldehyde groups. viu.calibretexts.org
Table 1: Potential Hydrolysis Mechanisms of Nitromalonaldehyde Monohydrate
| Condition | Proposed Mechanism | Key Intermediates | Potential Products |
| Acidic | Nef-type reaction | Nitronate salt, Nitronic acid, Iminium ion | Malonaldehyde, Nitrous oxide |
| Neutral/Basic | Nucleophilic addition to carbonyl | Tetrahedral intermediates | Malonaldehyde, Formic acid |
It is important to note that the rate and dominant mechanism of hydrolysis will be highly dependent on environmental factors such as pH, temperature, and the presence of catalysts.
Photodegradation Pathways and Products
Photodegradation, the breakdown of chemical compounds by light, represents another critical environmental fate process for nitromalonaldehyde monohydrate. The absorption of solar radiation can excite the molecule, leading to a series of photochemical reactions that result in its decomposition.
The presence of the nitro group is expected to play a significant role in the photodegradation of nitromalonaldehyde. Nitroaromatic compounds are known to undergo photolysis, and while nitromalonaldehyde is aliphatic, the principles of photo-induced reactions involving the nitro group can provide insights. researchgate.net The primary photochemical process may involve the excitation of the nitro group, which can lead to intramolecular hydrogen abstraction or cleavage of the carbon-nitrogen bond.
Furthermore, the aldehyde functional groups can also participate in photochemical reactions. Aldehydes are known to undergo photolysis, which can result in the formation of radical species. For instance, the photolysis of aldehydes can lead to the formation of a formyl radical and an alkyl radical. researchgate.net
Interaction with Environmental Radicals and Oxidants
In the environment, particularly in the atmosphere and in sunlit surface waters, highly reactive species such as hydroxyl radicals (•OH) and other oxidants are present. These radicals can initiate the degradation of organic compounds like nitromalonaldehyde monohydrate.
The reaction with hydroxyl radicals is a major degradation pathway for many organic compounds in the atmosphere and aquatic systems. bohrium.com The •OH radical is a powerful oxidizing agent and can react with nitromalonaldehyde through several mechanisms, including hydrogen abstraction from the C-H bonds or addition to the double bonds if the molecule exists in its enol form. The rate of these reactions is a key parameter in determining the atmospheric lifetime of the compound. For aliphatic aldehydes, reaction with •OH is a significant degradation pathway. bohrium.com
The reaction of •OH with the aldehyde groups would likely proceed via hydrogen abstraction from the aldehydic C-H bond, leading to the formation of an acyl radical. This radical can then react further with oxygen to form peroxyacyl radicals, which are key intermediates in atmospheric chemistry. The reaction of •OH with the nitroalkane part of the molecule could involve hydrogen abstraction from the carbon atom bearing the nitro group. nih.govresearchgate.netnist.gov
Table 2: Potential Reactions of Nitromalonaldehyde with Environmental Radicals
| Radical/Oxidant | Potential Reaction Type | Initial Products |
| Hydroxyl Radical (•OH) | Hydrogen Abstraction (from C-H bonds) | Carbon-centered radicals |
| Addition (to C=C bonds in enol form) | Radical adducts | |
| Ozone (O₃) | Ozonolysis (if C=C bonds are present) | Carbonyls, Carboxylic acids |
The presence of other oxidants, such as ozone (O₃) and nitrate radicals (NO₃•), could also contribute to the degradation of nitromalonaldehyde, particularly in the atmosphere.
Theoretical Modeling of Environmental Fate
Theoretical modeling provides a valuable tool for predicting the environmental fate and persistence of chemical compounds when experimental data is limited. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models and other computational chemistry methods can be used to estimate key environmental parameters for nitromalonaldehyde monohydrate. nih.gov
These models can predict properties such as:
Rate constants for reaction with hydroxyl radicals: These are crucial for estimating the atmospheric lifetime of the compound.
Photolysis rates: Models can estimate the absorption spectrum and quantum yield of a molecule, which are necessary to predict its direct photodegradation rate.
Hydrolysis rates: Theoretical calculations can provide insights into the reaction mechanisms and activation energies for hydrolysis under different pH conditions.
Biodegradation potential: While more complex, some models can predict the likelihood of a compound being biodegraded by microorganisms.
For example, theoretical studies on the degradation of other nitro-containing organic compounds have provided detailed mechanistic insights into their reactions with radicals like •OH. mdpi.com Similar computational approaches could be applied to nitromalonaldehyde to elucidate its degradation pathways and identify the most likely transformation products. These modeling efforts are essential for conducting comprehensive environmental risk assessments, especially for compounds where extensive experimental fate data is not available. uzh.chdefra.gov.ukcriver.com
Q & A
Basic: What analytical methods are used to detect and quantify malonaldehyde (and its derivatives) in complex biological matrices?
Malonaldehyde is commonly quantified using derivatization techniques due to its instability. The Hantzsch reaction forms a fluorescent dihydropyridine derivative, enabling detection via excitation-emission fluorescence matrices (EEMs). Advanced chemometric methods like parallel factor analysis (PARAFAC) and neural networks resolve nonlinear kinetic data, achieving the second-order advantage in complex samples like olive oil . For lipid peroxidation studies, the thiobarbituric acid (TBA) test is standard, correlating malonaldehyde levels with absorbance at 532 nm. However, bound malonaldehyde in proteins requires acid hydrolysis for accurate quantification .
Basic: How does malonaldehyde interact with amino acids and proteins, and what experimental approaches characterize these reactions?
Malonaldehyde reacts preferentially with lysine, histidine, and arginine residues via enamine and amino-iminopropene formation, altering protein structure and function. Methods include:
- UV/fluorescence spectroscopy : Detects shifts in absorbance (e.g., 267 nm for enamine) and fluorescence peaks (e.g., 470 nm for amino-iminopropene) .
- Amino acid analysis : Quantifies residue loss (e.g., lysine) post-reaction .
- SDS-PAGE and ultracentrifugation : Reveal impaired protein aggregation and micelle formation in caseins .
Advanced: What computational models explain proton tunneling dynamics in malonaldehyde, and how do they reconcile with experimental data?
The reaction surface Hamiltonian framework models proton transfer using a 3D potential energy surface calibrated with ab initio data. Key findings:
- Tunneling splitting : Theoretical values (e.g., 22 cm⁻¹ for malonaldehyde) align with experimental data when using a quadratic potential (Vint = λx²y²) .
- Isotope effects : Deuterium substitution reduces splitting by ~50%, consistent with quantum Monte Carlo simulations .
- Curvilinear tunneling paths : Highlight limitations of 1D models, emphasizing multidimensional nuclear motion .
Advanced: How do discrepancies arise between theoretical and experimental structural data for malonaldehyde, and what methodological refinements address them?
Hartree-Fock (HF) methods poorly predict malonaldehyde’s O···H bond distance (1.88 Å vs. experimental 1.68 Å). Electron correlation corrections (e.g., second-order Møller-Plesset perturbation theory) improve agreement (1.69 Å) by accounting for dispersion forces . Advanced basis sets (e.g., DZ+P, 6-31G**) and vibrational frequency analysis further refine equilibrium geometries and transition states .
Advanced: What experimental controls are critical when studying malonaldehyde’s role in lipid peroxidation to avoid artifacts?
- Endogenous peroxidation : Pre-incubation microsomal membranes to stabilize baseline peroxidation, as excessive endogenous activity masks stimulatory effects (e.g., CCl4-induced malonaldehyde) .
- Radical scavengers : Use promethazine (0.1 μM) or EDTA to inhibit free-radical chain reactions, distinguishing specific vs. nonspecific peroxidation .
- Bound vs. free malonaldehyde : Acid hydrolysis (pH 2.0, 100°C) releases protein-bound malonaldehyde for accurate TBA testing .
Advanced: How do environmental factors (e.g., oxygen pressure, temperature) influence malonaldehyde formation in biological systems?
- Oxygen kinetics : Malonaldehyde production in brain slices follows a saturation curve (max ~300 atm·min), with highest rates at >1 atm O2 .
- Temperature dependence : Reactions with myosin accelerate at -20°C due to ice-concentration effects, altering residue specificity (e.g., histidine reactivity at 20°C vs. lysine at -20°C) .
Basic: What are the carcinogenicity risks associated with malonaldehyde exposure, and how are they assessed?
IARC classifies malonaldehyde as Group 3 (not classifiable for human carcinogenicity) due to inadequate animal/human data. In vitro assays (e.g., Ames test) show weak mutagenicity, but epidemiological studies are lacking. Risk assessments prioritize protein adduct biomarkers (e.g., amino-iminopropene) over direct exposure measurements .
Advanced: How do substituents (e.g., nitro groups) influence malonaldehyde’s reactivity in synthetic chemistry?
While evidence on nitro malonaldehyde monohydrate is limited, general principles apply:
- Electron-withdrawing effects : Nitro groups enhance electrophilicity, potentially accelerating nucleophilic substitutions or redox reactions.
- Stabilization of intermediates : May alter tautomerization equilibria or radical stability during peroxidation.
Comparative studies with nitropropanedial (a structural analog) suggest enhanced reactivity in cyclization or polymerization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
